N-(4-(2-吗啉-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

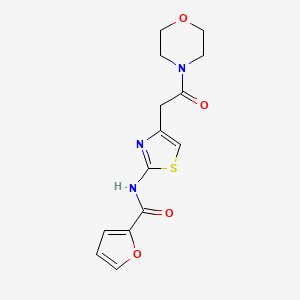

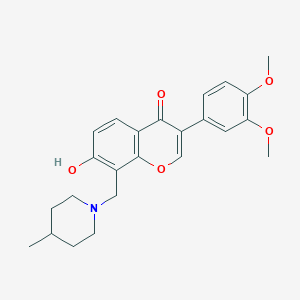

The compound N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure in various pharmacologically active compounds. The presence of the morpholino group and the thiazole ring suggests that this compound could exhibit interesting biological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their potential as enzyme inhibitors and for their physical and chemical properties.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This reaction was performed in an ethanol: water solvent system with p-TSA as a catalyst under ultrasound irradiation at room temperature, which is an energy-efficient and environmentally friendly method. The use of ultrasound likely enhances the reaction rate and yield of the desired products .

Molecular Structure Analysis

For a closely related compound, the structure was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS. These techniques are crucial for verifying the identity and purity of synthesized compounds. In another study, the molecular structure of a furan-2-ylmethyl derivative was determined using X-ray diffraction and further supported by DFT calculations, which can predict the most stable conformation of the molecule .

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives were found to be potent inhibitors of the tyrosinase enzyme, which is involved in melanin synthesis. The inhibition mechanism was studied using Lineweaver-Burk plots, revealing non-competitive inhibition, suggesting that these compounds bind to the enzyme in a way that does not directly compete with the natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their vibrational properties, which were studied using FT-IR spectroscopy. Additionally, the crystal structure provides insight into the intermolecular interactions and contacts within the crystal lattice, which can affect the compound's solubility and stability . The DPPH free radical scavenging ability of the compounds indicates their potential antioxidant properties, which could be relevant for various therapeutic applications .

科学研究应用

抗菌活性

几项研究已经合成了 N-(4-(2-吗啉-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺的衍生物来评估其抗菌特性。例如,Başoğlu 等人 (2013) 从呋喃-2-甲酰肼开始合成了唑类衍生物,对测试的微生物表现出活性。类似地,Çakmak 等人 (2022) 研究了一种基于噻唑的杂环酰胺的抗菌活性,对革兰氏阴性菌和革兰氏阳性菌以及真菌显示出 promising 的结果,表明潜在的药理应用 Çakmak 等人,2022 Başoğlu 等人,2013。

缓蚀

研究还扩展到将 N-(4-(2-吗啉-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺衍生物用作缓蚀剂。Nnaji 等人 (2017) 研究了吗啉和哌嗪基甲酰胺衍生物,证明了它们作为盐酸介质中低碳钢缓蚀剂的功效。这些发现表明此类化合物可以在金属表面形成保护膜,突出了它们在工业应用中的潜力 Nnaji 等人,2017。

抗炎和抗肿瘤特性

已经研究了 N-(4-(2-吗啉-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺的衍生物的潜在抗炎和抗肿瘤活性。Horishny 等人 (2020) 制备了 N-(5-R-苄基-1,3-噻唑-2-基)-2-吗啉-4-基-2-氧代乙酰胺并进行了抗癌活性筛选,表明这些化合物有望用于寻找新的抗癌剂 Horishny 等人,2020。

酪氨酸酶抑制

Dige 等人 (2019) 合成了新的 4-氧代喹唑啉-3(4H)-基)呋喃-2-甲酰胺衍生物并对酪氨酸酶进行筛选,发现了可能在治疗色素沉着过度症中具有应用的有效抑制剂。该研究突出了这些化合物在化妆品和皮肤病学产品中的潜在用途 Dige 等人,2019。

作用机制

属性

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-12(17-3-6-20-7-4-17)8-10-9-22-14(15-10)16-13(19)11-2-1-5-21-11/h1-2,5,9H,3-4,6-8H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZVGEMBWKIMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)